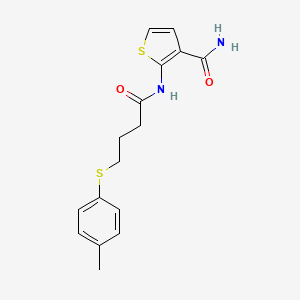
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives, such as 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Mécanisme D'action
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide works by selectively inhibiting the activity of certain kinases, including BTK, ITK, and JAK3, which are involved in the regulation of cell survival, proliferation, and differentiation. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective against various types of B-cell malignancies. ITK is a T-cell-specific kinase that plays a critical role in T-cell activation and differentiation. JAK3 is a member of the Janus kinase family, which is involved in the signaling of various cytokines and growth factors. Inhibition of JAK3 has been shown to be effective against autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response and reduce inflammation. In preclinical studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile. However, further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is its selectivity for certain kinases, which reduces the risk of off-target effects. This makes it a potentially safer and more effective therapeutic agent compared to non-selective kinase inhibitors. However, one of the limitations of this compound is its limited bioavailability, which may limit its effectiveness in certain types of cancer and autoimmune diseases.
Orientations Futures
There are several future directions for the development of 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide as a therapeutic agent. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to explore its potential in combination with other therapeutic agents to enhance its effectiveness against cancer and autoimmune diseases. In addition, further studies are needed to determine its safety and efficacy in humans and to identify biomarkers that can predict its response to treatment. Overall, this compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide involves several steps, starting with the reaction of p-tolylthioacetic acid with thionyl chloride to produce p-tolylthioacetyl chloride. This intermediate is then reacted with 2-aminobutanamide to form the amide derivative, which is further reacted with thiophene-3-carboxylic acid to obtain this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been reported to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by selectively inhibiting the activity of certain kinases, including BTK, ITK, and JAK3, which are involved in the regulation of cell survival, proliferation, and differentiation. In addition, this compound has also been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic agent for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMQVXREXTHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
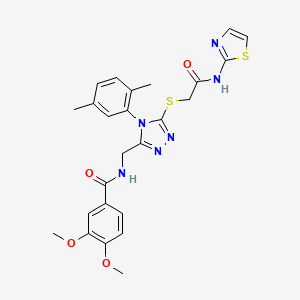
![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)
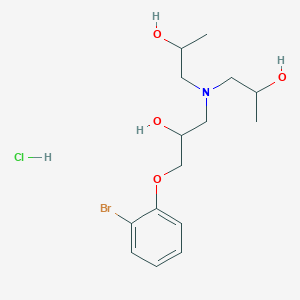
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)

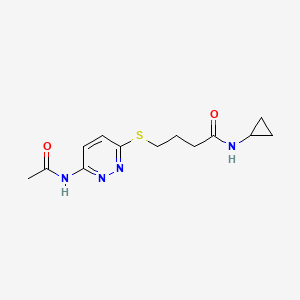

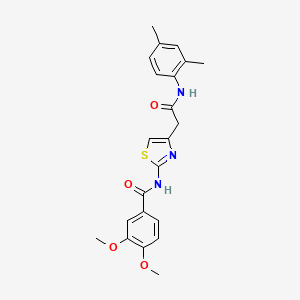
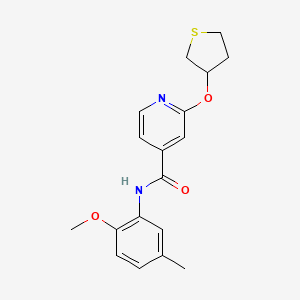
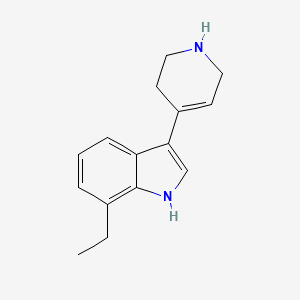
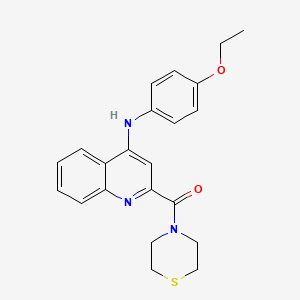
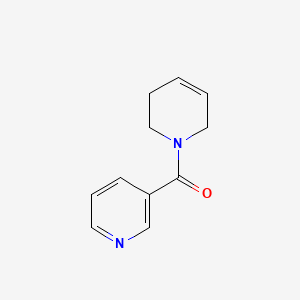
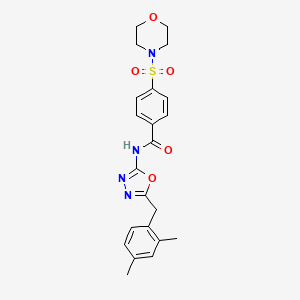
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
